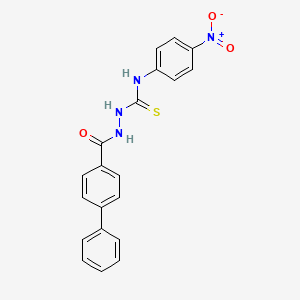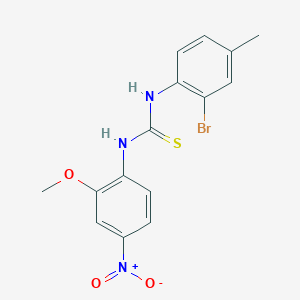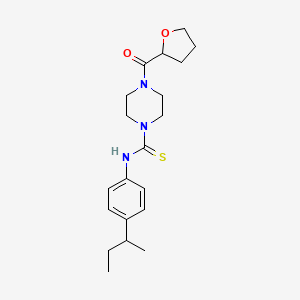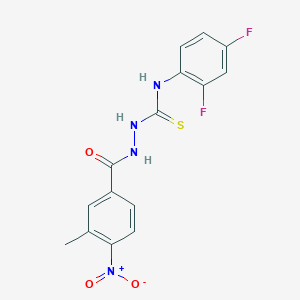![molecular formula C19H23N3O2S B4128005 1-[1-(4-Tert-butylphenyl)ethyl]-3-(3-nitrophenyl)thiourea](/img/structure/B4128005.png)
1-[1-(4-Tert-butylphenyl)ethyl]-3-(3-nitrophenyl)thiourea
Overview
Description
N-[1-(4-tert-butylphenyl)ethyl]-N’-(3-nitrophenyl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, a tert-butylphenyl group, and a nitrophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-N’-(3-nitrophenyl)thiourea typically involves the reaction of 4-tert-butylphenyl isothiocyanate with 3-nitroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of N-[1-(4-tert-butylphenyl)ethyl]-N’-(3-nitrophenyl)thiourea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-tert-butylphenyl)ethyl]-N’-(3-nitrophenyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonyl derivatives of the thiourea group.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[1-(4-tert-butylphenyl)ethyl]-N’-(3-nitrophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-N’-(3-nitrophenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The nitrophenyl group can undergo redox reactions, affecting cellular oxidative stress and signaling pathways. The tert-butylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
N-phenylthiourea: Lacks the tert-butyl and nitro groups, resulting in different chemical properties and biological activities.
N,N’-diphenylthiourea: Contains two phenyl groups instead of the tert-butylphenyl and nitrophenyl groups, leading to variations in reactivity and applications.
N-(4-tert-butylphenyl)thiourea: Similar to N-[1-(4-tert-butylphenyl)ethyl]-N’-(3-nitrophenyl)thiourea but lacks the nitrophenyl group, affecting its chemical behavior and biological effects.
Uniqueness
N-[1-(4-tert-butylphenyl)ethyl]-N’-(3-nitrophenyl)thiourea is unique due to the presence of both the tert-butylphenyl and nitrophenyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for a wide range of applications and reactivity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-[1-(4-tert-butylphenyl)ethyl]-3-(3-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13(14-8-10-15(11-9-14)19(2,3)4)20-18(25)21-16-6-5-7-17(12-16)22(23)24/h5-13H,1-4H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFASIGBGBBPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(Benzylcarbamoyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4127931.png)
![N-[4-({4-[(5-nitroquinolin-8-yl)amino]butyl}sulfamoyl)phenyl]acetamide](/img/structure/B4127934.png)
![methyl 5-[oxo(pyridin-3-yl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B4127937.png)
![2-[(4-nitrophenyl)acetyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B4127958.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B4127960.png)

![N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4127979.png)
![2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4127982.png)

![N-(2-furylmethyl)-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarbothioamide](/img/structure/B4127990.png)


![1-(4-Bromo-2-chlorophenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4128026.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4128028.png)
